Lipophilicity-Driven Differentiation: logP/logD Comparison Against In-Class Benzamide Analogs
The 2-methyl substitution on the benzamide ring of CAS 946300-75-0 results in a moderately high calculated logP of 3.97 and logD of 3.88, which is elevated relative to its unsubstituted benzamide analog (CAS 946352-28-9, logP ~3.1-3.3) and the more polar 4-methyl isomer (CAS 918648-72-3). This translates to a quantified difference in lipophilicity of approximately 0.6-0.9 log units, which is substantial enough to alter predicted CNS penetration and nonspecific protein binding profiles .
| Evidence Dimension | Computed lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP = 3.97, logD = 3.88 at pH 7.4 (ACD/Labs prediction) |
| Comparator Or Baseline | N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide (CAS 946352-28-9): estimated logP ~3.1-3.3 (ChemDraw); 4-methyl-N-(6-phenylimidazo[2,1-b]thiazol-5-yl)benzamide (CAS 918648-72-3): predicted logP ~3.6 |
| Quantified Difference | Target compound is 0.4-0.9 log units more lipophilic than unsubstituted and 4-methyl comparators |
| Conditions | Predicted values using ACD/Labs Percepta or ChemDraw v19.0; no experimental logD measurement located in public domain |
Why This Matters
For CNS-targeted screening libraries, a logP difference of >0.5 units directly impacts predicted BBB permeability (logBB) and can be a decisive factor in selecting a compound for in vivo proof-of-concept studies.
